Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester
Overview
Description
Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester, also known by its IUPAC name benzyl (4-hydroxybutan-2-yl)carbamate, is a chemical compound with the molecular formula C12H17NO3. This compound is characterized by the presence of a carbamate group, a hydroxy group, and a phenylmethyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester typically involves the reaction of benzyl chloroformate with 3-hydroxy-1-methylpropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 0°C
- Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carbamate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature
Reduction: LiAlH4 in ether at 0°C to room temperature
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in tetrahydrofuran
Major Products Formed
Oxidation: Formation of benzyl (4-oxobutan-2-yl)carbamate
Reduction: Formation of benzyl (4-hydroxybutan-2-yl)carbinol
Substitution: Formation of substituted carbamates depending on the nucleophile used
Scientific Research Applications
Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive carbamate group.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for controlled release of active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and coatings due to its ability to form stable carbamate linkages.
Mechanism of Action
The mechanism of action of carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester involves the interaction of its carbamate group with various biological targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. This interaction is often reversible, allowing for controlled modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (2-hydroxyethyl)-, phenylmethyl ester
- Carbamic acid, (3-hydroxypropyl)-, phenylmethyl ester
- Carbamic acid, (4-hydroxybutyl)-, phenylmethyl ester
Uniqueness
Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester is unique due to the presence of a methyl group on the hydroxypropyl chain, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its specificity and efficacy in various applications compared to other similar compounds.
Properties
IUPAC Name |
benzyl N-(4-hydroxybutan-2-yl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-10(7-8-14)13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDCAJWAPVPCFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444753 | |
Record name | Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174743-89-6 | |
Record name | Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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